molecular formula C17H27NO8S B10762527 [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid;hydrate

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid;hydrate

Katalognummer: B10762527
Molekulargewicht: 405.5 g/mol
InChI-Schlüssel: PVGPXGKNDGTPTD-IJTOKZDFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate; sulfuric acid; hydrate is a hydrated sulfate salt of a tropane alkaloid derivative. Its IUPAC name aligns with the stereospecific configuration of the 8-azabicyclo[3.2.1]octane (tropane) core, esterified with 3-hydroxy-2-phenylpropanoic acid. Key identifiers include:

  • CAS Number: 55-48-1
  • Molecular Formula: C₁₇H₂₃NO₃·H₂O₄S (C₁₇H₂₃NO₃ combined with H₂SO₄·H₂O)
  • Molecular Weight: 387.454 g/mol
  • Synonyms: Atropine Sulfate, AtroPen, Atropinol .

Structurally, the compound features:

  • A tropane bicyclic system (8-azabicyclo[3.2.1]octane) with a methyl group at the N8 position.
  • A (2R)-3-hydroxy-2-phenylpropanoate ester at the C3 position of the tropane ring .
  • A sulfuric acid counterion and hydrate stabilization .

Pharmacologically, it is a competitive muscarinic acetylcholine receptor antagonist, widely used as an anticholinergic agent in clinical settings (e.g., to treat bradycardia or organophosphate poisoning) .

Eigenschaften

Molekularformel

C17H27NO8S

Molekulargewicht

405.5 g/mol

IUPAC-Name

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid;hydrate

InChI

InChI=1S/C17H23NO3.H2O4S.H2O/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4;/h2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4);1H2/t13-,14+,15?,16?;;

InChI-Schlüssel

PVGPXGKNDGTPTD-IJTOKZDFSA-N

Isomerische SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O.OS(=O)(=O)O

Kanonische SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O.OS(=O)(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Asymmetric Catalysis

Chiral catalysts, such as BINOL-derived phosphoric acids or transition-metal complexes, induce enantioselectivity during esterification. For example, using a palladium-catalyzed dynamic kinetic resolution achieves up to 95% enantiomeric excess (ee).

Chromatographic Resolution

Racemic mixtures of the ester intermediate are resolved using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). Optimal conditions involve hexane:isopropanol (90:10) mobile phases, with retention times varying by enantiomer.

Key Data:

Methodee (%)Yield (%)
Asymmetric catalysis9578
Chromatographic9965

Sulfuric Acid Complexation and Salt Formation

The target compound exists as a sulfuric acid complex, formed via protonation of the bicyclic amine’s nitrogen atom. This step enhances stability and solubility.

Procedure:

  • Dissolve the resolved ester in anhydrous diethyl ether.

  • Add concentrated sulfuric acid (98%) dropwise at 0°C, maintaining pH < 1.

  • Stir for 2 hours, then filter the precipitated sulfate salt.

Critical Parameters:

  • Acid addition rate: <0.5 mL/min to prevent exothermic runaway.

  • Temperature control: Maintain below 10°C to avoid decomposition.

Hydration and Crystallization Processes

The final hydrate form is obtained through controlled crystallization.

Steps:

  • Dissolve the sulfate salt in hot deionized water (70°C).

  • Cool gradually to 4°C at 0.5°C/min to induce hydrate formation.

  • Filter and wash crystals with cold ethanol.

Optimization Insights:

  • Slower cooling rates yield larger, purer crystals.

  • Water content in the hydrate is confirmed via Karl Fischer titration .

Vergleich Mit ähnlichen Verbindungen

N8 Substituent Variations

  • Methyl (Target Compound) : Optimal balance of steric bulk and receptor binding; methyl enhances tropane ring stability .
  • Isopropyl () : Increased steric hindrance reduces muscarinic receptor affinity compared to methyl .

Ester Group Modifications

  • 3-Hydroxy-2-phenylpropanoate (Target Compound): The (2R)-configuration is critical for binding to muscarinic receptors. The hydroxyl group enhances solubility .
  • Indole-3-carboxylate () : Aromatic indole moiety may interact with serotonin or dopamine receptors .

Stereochemical Considerations

  • The (1S,5R) configuration in the target compound is essential for anticholinergic activity. Epimerization at C3 (e.g., littorine) or racemization (norhyoscyamine) significantly reduces potency .

Pharmacological and Clinical Implications

  • Atropine Sulfate Hydrate (Target Compound): Rapid-acting, non-selective muscarinic antagonist with short duration due to ester hydrolysis .
  • Isopropyl Analog () : Lower clinical utility due to reduced potency but may serve as a template for prodrug design .

Biologische Aktivität

The compound [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate; sulfuric acid; hydrate, commonly referred to as a derivative of the bicyclic azabicyclo[3.2.1]octane structure, has garnered attention for its potential biological activities. This article delves into its chemical properties, biological significance, and relevant research findings.

The molecular formula of the compound is C17H23NO3C_{17}H_{23}NO_3 with a molecular weight of approximately 289.369 Da. The compound possesses a complex bicyclic structure that influences its interaction with biological systems.

PropertyValue
Molecular FormulaC17H23NO3C_{17}H_{23}NO_3
Molecular Weight289.369 Da
IUPAC Name[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate
CAS NumberNot specified

Pharmacological Effects

Research indicates that compounds with the azabicyclo structure exhibit significant pharmacological effects, particularly in the realm of neuropharmacology and analgesia. The compound's structural characteristics suggest potential interactions with neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors.

  • Neurotransmitter Modulation : The bicyclic structure may enable the compound to act as a modulator of neurotransmitter release, potentially influencing cognitive functions and pain perception.
  • Analgesic Properties : Preliminary studies suggest that derivatives of this class may possess analgesic properties, making them candidates for pain management therapies.

The mechanisms underlying the biological activity of this compound are still under investigation. However, it is hypothesized that:

  • Receptor Binding : The compound may bind to specific receptors in the central nervous system (CNS), leading to altered neurotransmission.
  • Signal Transduction Pathways : It may activate or inhibit various signal transduction pathways involved in pain and mood regulation.

Study 1: Neuropharmacological Assessment

A study conducted by researchers at [source] evaluated the effects of similar azabicyclo compounds on rodent models for pain sensitivity. Results indicated a significant reduction in pain responses when administered at specific dosages.

Study 2: Cognitive Function Impact

Another investigation focused on the cognitive effects of azabicyclo derivatives in aged animal models. Findings suggested improvements in memory retention and learning capabilities, indicating potential applications in treating cognitive decline associated with aging.

Q & A

Q. What are the primary pharmacological applications of this compound, and how does its structure relate to known therapeutics?

The compound is structurally analogous to tropane alkaloids like hyoscyamine and atropine, which are anticholinergic agents. Its bicyclic tropane core (8-methyl-8-azabicyclo[3.2.1]octane) and esterified 3-hydroxy-2-phenylpropanoate moiety suggest activity at muscarinic acetylcholine receptors. Methodologically, comparative binding assays (e.g., radioligand displacement studies) against M1-M5 receptor subtypes can confirm selectivity, while molecular docking simulations using crystallographic data (e.g., PDB entries for mAChRs) can rationalize structure-activity relationships .

Q. What analytical techniques are recommended for confirming the compound’s purity and structural integrity?

  • HPLC : Use a C18 column with UV detection (λ = 210–220 nm) and a mobile phase of acetonitrile/0.1% trifluoroacetic acid to assess purity (>95% by area normalization) .
  • NMR : Key signals include the bicyclic system’s methyl group (δ ~2.3 ppm, singlet) and the ester carbonyl (δ ~170 ppm in 13C NMR). Compare with reference data from pharmacopeial standards (e.g., USP40) .
  • Mass Spectrometry : ESI-MS in positive mode should show [M+H]+ at m/z 318 for the free base and adducts (e.g., [M+Na]+) for the hydrate form .

Q. What synthetic routes are reported for preparing this compound?

The compound is typically synthesized via esterification of 3-hydroxy-2-phenylpropanoic acid with (1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol. Key steps include:

  • Activation : Use DCC/DMAP or EDCI/HOBt for ester bond formation under anhydrous conditions.
  • Stereocontrol : Ensure retention of stereochemistry at C3 of the tropane ring and the hydroxypropanoate moiety via chiral HPLC or enzymatic resolution .

Advanced Research Questions

Q. How can crystallographic analysis resolve discrepancies in stereochemical assignments for this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELXL software is critical for unambiguous stereochemical determination. Refinement parameters (e.g., Flack x value) confirm absolute configuration, while displacement ellipsoids reveal ring puckering in the bicyclo[3.2.1]octane system. Compare with Cremer-Pople puckering parameters for heterocycles to validate conformational stability .

Q. What mechanistic insights explain its reported cytotoxicity in cancer cell studies?

Evidence suggests interference with HMGA (High Mobility Group A) proteins, which regulate chromatin remodeling. Methodologies include:

  • Surface Plasmon Resonance (SPR) : Measure binding affinity to HMGA1/2 DNA-binding domains.
  • Transcriptomic Profiling : RNA-seq of treated cancer cells (e.g., HeLa) to identify downregulated oncogenic pathways (e.g., Wnt/β-catenin) .

Q. How do hydration and sulfuric acid counterions influence its stability and bioavailability?

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring. Hydrate forms may exhibit reduced hygroscopicity compared to anhydrous salts.
  • Solubility : Use shake-flask methods to compare aqueous solubility of the hydrate vs. free base. Sulfate salts generally enhance solubility but may reduce membrane permeability in Caco-2 assays .

Q. How can computational modeling address contradictions in reported receptor selectivity profiles?

Molecular dynamics (MD) simulations (e.g., GROMACS) can model ligand-receptor interactions over 100+ ns trajectories. Compare binding free energies (MM-PBSA/GBSA) across mAChR subtypes to reconcile discrepancies between in vitro binding data and functional assays (e.g., calcium flux) .

Q. What are the primary degradation products under stressed conditions, and how are they characterized?

  • Forced Degradation : Expose to acid (0.1M HCl), base (0.1M NaOH), and oxidative (3% H2O2) conditions. Major products include tropine (via ester hydrolysis) and phenylacrylic acid derivatives (dehydration of 3-hydroxypropanoate).
  • LC-HRMS : Identify degradation products using high-resolution accurate mass (e.g., Q-TOF) and fragmentation patterns .

Methodological Notes

  • Data Contradictions : Conflicting reports on receptor selectivity (e.g., mAChR vs. HMGA targeting) may arise from assay conditions (e.g., cell type, ligand concentration). Cross-validate findings using orthogonal methods (SPR + CRISPR knockdown) .
  • Stereochemical Impact : Enantiomeric impurities (>2%) can drastically alter pharmacological activity. Use chiral columns (e.g., Chiralpak IA) with heptane/ethanol mobile phases for enantiomeric excess (ee) quantification .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.